molecular formula C22H25BrN4O2S B4159052 N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4159052
M. Wt: 489.4 g/mol
InChI Key: ILEMAZQIEUROSY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a bromophenyl group, a methoxy-methylphenyl group, and a triazole ring

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O2S/c1-15-13-19(29-3)12-7-16(15)5-4-6-20-25-26-22(27(20)2)30-14-21(28)24-18-10-8-17(23)9-11-18/h7-13H,4-6,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMAZQIEUROSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with a nucleophile.

    Introduction of the Methoxy-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves coupling the triazole ring with the bromophenyl and methoxy-methylphenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with similar compounds, such as:

    N-(4-chlorophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    N-(4-fluorophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with molecular targets.

    N-(4-iodophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide: The iodophenyl group may impart different reactivity and biological effects compared to the bromophenyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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